molecular formula C10H9F B12631838 1-But-2-ynyl-4-fluorobenzene

1-But-2-ynyl-4-fluorobenzene

Cat. No.: B12631838
M. Wt: 148.18 g/mol
InChI Key: SYGMTFOEPSUKRT-UHFFFAOYSA-N
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Description

1-But-2-ynyl-4-fluorobenzene is an organic compound that belongs to the class of fluorobenzenes It is characterized by the presence of a fluorine atom attached to a benzene ring and a but-2-ynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-But-2-ynyl-4-fluorobenzene can be synthesized through various methods. One common approach involves the coupling of 4-fluorobenzene with a but-2-ynyl group using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction typically requires a palladium catalyst, a base, and a boronic acid derivative of the but-2-ynyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency .

Biological Activity

1-But-2-ynyl-4-fluorobenzene, also known as 1-(But-3-yn-1-yl)-4-fluorobenzene, is an organic compound characterized by a benzene ring substituted with a fluorine atom and a butynyl group. This unique structure imparts significant electronic and steric properties, making it a subject of interest in medicinal chemistry and drug development. The biological activity of this compound is primarily attributed to the presence of the fluorine atom and the alkyne functional group, which enhance its reactivity and potential therapeutic applications.

The molecular formula of this compound is C₁₀H₉F, with a molecular weight of approximately 166.19 g/mol. The compound's structure allows for various chemical modifications, influencing its biological activity and interactions with biological macromolecules.

PropertyValue
Molecular FormulaC₁₀H₉F
Molecular Weight166.19 g/mol
Functional GroupsFluorine, Alkyne

The biological activity of this compound is linked to its ability to interact with various molecular targets, including enzymes and receptors. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, while the alkyne group may undergo further chemical modifications that enhance its reactivity. These interactions can significantly influence the compound's pharmacological properties.

Biological Activity Studies

Research has indicated several potential therapeutic properties of this compound:

  • Anticancer Activity : Studies have shown that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, suggesting that this compound may possess similar properties.
  • Anti-inflammatory Effects : The compound is being investigated for its ability to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
  • Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to applications in metabolic disorders.

Case Study 1: Anticancer Activity

In a study examining the cytotoxic effects of various fluorinated compounds on cancer cell lines, this compound demonstrated significant inhibitory effects on cell proliferation in vitro. The IC50 values were determined through MTT assays, revealing that the compound could effectively reduce cell viability at low micromolar concentrations.

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of tyrosinase by derivatives similar to this compound. The study reported that certain modifications to the alkyne group enhanced binding affinity to tyrosinase, leading to competitive inhibition with IC50 values around 0.18 μM for optimized derivatives. These findings suggest that structural modifications could improve the bioactivity of the parent compound.

Research Findings Summary

Study FocusFindings
Anticancer ActivitySignificant cytotoxicity against cancer cell lines
Enzyme InhibitionCompetitive inhibition of tyrosinase (IC50 = 0.18 μM)
Anti-inflammatory EffectsPotential modulation of inflammatory pathways

Properties

Molecular Formula

C10H9F

Molecular Weight

148.18 g/mol

IUPAC Name

1-but-2-ynyl-4-fluorobenzene

InChI

InChI=1S/C10H9F/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8H,4H2,1H3

InChI Key

SYGMTFOEPSUKRT-UHFFFAOYSA-N

Canonical SMILES

CC#CCC1=CC=C(C=C1)F

Origin of Product

United States

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